molecular formula C18H18N4O3 B2843243 N-{4-[3-oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]phenyl}acetamide CAS No. 2097923-46-9

N-{4-[3-oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]phenyl}acetamide

Cat. No.: B2843243
CAS No.: 2097923-46-9
M. Wt: 338.367
InChI Key: CDITWDNFYUIUQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[3-oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]phenyl}acetamide (CAS 2097923-46-9) is a synthetic organic compound with a molecular weight of 338.4 g/mol and the formula C18H18N4O3 . This molecule features a piperazine core functionalized with a pyridinyl group and an acetamide moiety, connected through a carbonyl linkage that enhances reactivity and provides opportunities for further derivatization . Its well-defined heterocyclic framework offers both stability and selective binding properties, making it particularly valuable for targeting specific biological pathways in pharmaceutical research . Recent scientific investigations have revealed that structurally related piperazine compounds demonstrate significant potential in targeting molecular chaperones; specifically, an analogue has been identified as a DNAJA1 inhibitor that binds to the J-domain of DNAJA1, inducing degradation of conformational mutant p53 and suppressing cancer cell migration . This establishes the broader piperazine chemical class as highly relevant for oncological research and targeted protein degradation studies. Piperazine derivatives in general have demonstrated multiple therapeutic activities including antiviral, antibacterial, anticancer, and anti-inflammatory properties, with several FDA-approved drugs containing this privileged scaffold . The compound is characterized by a topological polar surface area of 82.6 Ų and an XLogP3 value of 0.3, indicating favorable physicochemical properties for drug discovery applications . This product is intended for research purposes only in laboratory settings and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use and implement appropriate safety precautions when handling this chemical.

Properties

IUPAC Name

N-[4-(3-oxo-4-pyridin-3-ylpiperazine-1-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-13(23)20-15-6-4-14(5-7-15)18(25)21-9-10-22(17(24)12-21)16-3-2-8-19-11-16/h2-8,11H,9-10,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDITWDNFYUIUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(C(=O)C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Diamines

Piperazine derivatives are often constructed by cyclizing ethylenediamine analogs with diketones. For example, reacting N-pyridin-3-yl ethylenediamine with glyoxal in ethanol yields 3-oxopiperazine. The reaction is catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), enhancing nucleophilicity and accelerating ring closure.

Substitution Reactions

Alternatively, pre-formed piperazine is functionalized at the 4-position. In a method adapted from, 1-chloro-3-oxopiperazine reacts with pyridin-3-ylamine in acetone under reflux with potassium carbonate and KI, achieving 65–72% yields. The reaction mechanism involves SN2 displacement, with iodide improving leaving-group ability.

Table 1: Comparison of Piperazine Synthesis Methods

Method Reactants Catalyst Yield (%) Reference
Cyclization Ethylenediamine + Glyoxal DBU 58–63
Substitution 1-Chloro-3-oxopiperazine + Pyridin-3-ylamine K2CO3, KI 65–72

Formation of the Phenyl Carbonyl Linkage

Coupling the piperazine core to the phenyl group requires introducing a carbonyl bridge. Two predominant approaches are observed:

Friedel-Crafts Acylation

Activating the phenyl ring with Lewis acids (e.g., AlCl3) enables electrophilic substitution. For instance, reacting 4-aminophenylacetic acid with 3-oxo-4-(pyridin-3-yl)piperazine-1-carbonyl chloride in dichloromethane forms the carbonyl linkage. This method, however, risks over-acylation and requires stringent temperature control.

Carbodiimide-Mediated Coupling

A milder approach uses N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid moiety of 4-aminobenzoic acid, facilitating amide bond formation with the piperazine amine. Yields range from 44–78% depending on solvent polarity, with dimethylformamide (DMF) outperforming acetone.

Acetamide Functionalization

The final step introduces the acetamide group via acetylation of the phenylamine intermediate:

Direct Acetylation

Treating 4-aminophenylpiperazine-carbony precursor with acetyl chloride in pyridine affords the acetamide derivative. Excess pyridine neutralizes HCl byproducts, preventing protonation of the amine. Reaction completion is confirmed by HPLC (Rt = 1.392 min).

Reductive Amination

An alternative route involves condensing 4-nitro derivatives with acetic anhydride followed by catalytic hydrogenation (H2/Pd-C) to reduce the nitro group. This two-step process achieves higher purity but requires specialized equipment.

Alternative Routes and Optimization

One-Pot Synthesis

Combining piperazine cyclization and acylation in a single vessel reduces purification steps. A biphasic system of chloroform:methanol (9.5:0.5 vol) with KI improves interfacial reactivity, yielding 52–60%.

Green Chemistry Approaches

Recent advances employ molten ionic liquids (e.g., TMDP) as recyclable catalysts, enhancing atom economy. For example, substituting DBU with TMDP in cyclization steps reduces reaction times by 30%.

Analytical Characterization

Structural validation relies on:

  • X-ray Crystallography : Confirms piperazine chair conformation and intermolecular H-bonding with water.
  • NMR Spectroscopy : 1H NMR (DMSO-d6) displays characteristic peaks for acetamide (–NH at δ 10.71 ppm) and piperazine (–CH2– at δ 3.06–4.12 ppm).
  • HPLC-MS : ESI–MS confirms molecular ion peaks (e.g., m/z 365.2 for C18H19Cl2N3O).

Chemical Reactions Analysis

Types of Reactions

N-{4-[3-oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-{4-[3-oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[3-oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]phenyl}acetamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Pyridinyl vs. Aryl Substituents

  • Analog from (Y031-9888): Replaces pyridin-3-yl with a 4-fluorophenyl group.
  • Analog from : Features a pyrimidin-2-yl group instead of pyridin-3-yl. The pyrimidine ring increases hydrogen-bonding capacity, which may enhance binding affinity to enzymes like carbonic anhydrase .

3-Oxo vs. Alternative Functional Groups

  • Target Compound : The 3-oxo group on the piperazine ring contributes to conformational rigidity and hydrogen-bond acceptor properties.
  • Analog from (8b) : Uses a 4-chloro-3-(trifluoromethyl)benzoyl group instead of 3-oxo-pyridin-3-yl. This modification increases molecular weight (MW = 530 g/mol) and introduces halogenated hydrophobicity, likely enhancing protein-ligand van der Waals interactions .

Aromatic Ring Modifications

Phenylacetamide vs. Heterocyclic Replacements

  • Target Compound : The phenylacetamide moiety provides a planar aromatic system for hydrophobic interactions.
  • Analog from (29a): Replaces the phenyl group with a benzo[b][1,4]oxazin-3(4H)-one system.

Substituent Effects on Melting Points

  • Target Compound: No explicit melting point (m.p.) data provided.
  • Analog from (8c) : With a 3,4-difluorobenzoyl group, m.p. = 263–266°C, reflecting high crystallinity due to fluorine’s electronegativity .
  • Analog from (8d) : A 3-methoxybenzoyl substituent lowers m.p. to 207–209°C, likely due to reduced symmetry and weaker crystal packing .

Physicochemical and Analytical Data

Table 1. Key Properties of Selected Analogs

Compound ID Substituent (Piperazine) Substituent (Aromatic) MW (g/mol) m.p. (°C) Purity/Source
Target Compound 3-Oxo-4-(pyridin-3-yl) Phenylacetamide ~380* N/A N/A
Y031-9888 4-(4-Fluorophenyl) Phenylacetamide ~350 N/A Reported in 2025
8b 4-Chloro-3-(CF3)benzoyl Phenylacetamide 530 241–242 Organic & Biomol. Chem
29a 3-Oxo-benzooxazinone Pyridin-3-yl 424 N/A 95% (HRMS confirmed)
Compound Pyrimidin-2-yl Trifluoromethylphenyl ~450 N/A MolPort database

*Estimated based on structural similarity.

Structure-Activity Relationship (SAR) Insights

  • Heterocyclic Additions: Benzooxazinone derivatives (e.g., 29a) exhibit improved solubility and bioavailability, as evidenced by their lower logP values compared to halogenated analogs .
  • Pyridine vs. Pyrimidine : Pyrimidine-containing analogs () may offer superior kinase inhibition due to additional hydrogen-bonding sites .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-{4-[3-oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]phenyl}acetamide, and how can reaction conditions be standardized?

  • Methodological Answer : The compound can be synthesized via multi-step pathways involving condensation reactions to form the piperazine core, followed by coupling with pyridin-3-yl and phenylacetamide moieties. Key steps include:

  • Amide bond formation : Use coupling agents like EDC/HOBt for activating carbonyl groups .
  • Piperazine ring functionalization : Introduce the pyridin-3-yl group via nucleophilic substitution under reflux in anhydrous THF .
  • Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and confirm purity via HPLC (>95%) .
    • Critical Parameters : Temperature control (60–80°C for amidation) and pH (neutral for piperazine stability) are crucial for yield optimization .

Q. How is the structural integrity of this compound validated, and what analytical techniques are prioritized?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms proton environments (e.g., pyridin-3-yl protons at δ 8.2–8.5 ppm) and carbon backbone .
  • Mass Spectrometry (HRMS) : Determines molecular weight (e.g., [M+H]+ calculated for C₂₄H₂₂N₅O₃: 452.17) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (if single crystals are obtained) .

Advanced Research Questions

Q. What structure-activity relationships (SAR) guide the modification of this compound for enhanced biological activity?

  • Methodological Answer :

  • Piperazine Core Modifications : Substitution at the 3-oxo position with electron-withdrawing groups (e.g., Cl) enhances kinase inhibition (IC₅₀ reduction by ~40%) .
  • Pyridin-3-yl Optimization : Introducing methyl groups at the 4-position of the pyridine ring improves blood-brain barrier permeability (logP increase by 0.5) .
  • Phenylacetamide Tail : Fluorination at the para position boosts antimicrobial activity (MIC reduction from 32 μg/mL to 8 μg/mL) .
    • Data Sources : Compare bioassay results from kinase inhibition (e.g., EGFR) and antimicrobial screens (e.g., S. aureus ATCC 25923) .

Q. How can contradictory data on this compound’s solubility and bioavailability be resolved?

  • Methodological Answer :

  • Solubility Analysis : Use shake-flask assays (pH 7.4 PBS) vs. computational predictions (e.g., ACD/Labs). Discrepancies often arise from aggregation in aqueous media .
  • Bioavailability Optimization : Formulate with cyclodextrins (e.g., HP-β-CD) to enhance solubility by 10-fold .
  • Validation : Cross-validate via parallel artificial membrane permeability assays (PAMPA) and Caco-2 cell models .

Q. What mechanistic insights explain its dual activity in kinase inhibition and antimicrobial action?

  • Methodological Answer :

  • Kinase Inhibition : Molecular docking (e.g., AutoDock Vina) shows H-bonding between the 3-oxo group and EGFR’s Lys745 residue (ΔG = -9.2 kcal/mol) .
  • Antimicrobial Action : Disruption of bacterial membrane integrity via interaction with lipid A (confirmed by SYTOX Green uptake assays) .
    • Contradiction Resolution : Use isothermal titration calorimetry (ITC) to quantify binding affinities for both targets and identify selectivity thresholds .

Methodological Guidance for Data Interpretation

Q. How should researchers design experiments to mitigate batch-to-batch variability in synthesis?

  • Recommendations :

  • Standardize Reagents : Use anhydrous solvents (e.g., THF over EtOH) to minimize hydrolysis of intermediates .
  • In-Line Monitoring : Implement FTIR spectroscopy to track reaction progress (e.g., carbonyl peak at 1680 cm⁻¹) .
  • Quality Control : Compare NMR spectra across batches; deviations >5% in integration ratios warrant re-purification .

Q. What strategies are effective for scaling up synthesis without compromising yield?

  • Methodological Answer :

  • Flow Chemistry : Use microreactors for exothermic steps (e.g., piperazine acylation) to maintain temperature control .
  • Catalyst Recycling : Immobilize Pd catalysts on silica for Suzuki-Miyaura couplings (reuse up to 5 cycles with <10% yield loss) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.